molecular formula C23H26N2O4 B268739 N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

Número de catálogo B268739
Peso molecular: 394.5 g/mol
Clave InChI: MVWSXRRCTVTDJH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mecanismo De Acción

N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide is a selective inhibitor of BTK, which plays a critical role in B-cell receptor signaling. BTK is a cytoplasmic tyrosine kinase that is activated upon engagement of the B-cell receptor and plays a critical role in B-cell development, differentiation, and survival. Inhibition of BTK by this compound leads to the suppression of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for B-cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have potent biochemical and physiological effects on B-cells. In preclinical studies, this compound has been shown to inhibit B-cell proliferation, induce apoptosis, and suppress the production of cytokines and chemokines. This compound has also been shown to have potent antitumor activity in various preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has several advantages for lab experiments, including its selectivity for BTK, its potency, and its ability to inhibit downstream signaling pathways critical for B-cell survival and proliferation. However, this compound has some limitations, including its poor solubility in water and its potential for off-target effects on other kinases.

Direcciones Futuras

There are several future directions for the development of N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide as a potential therapeutic agent. One area of focus is the development of this compound as a combination therapy with other agents, including chemotherapy and immunotherapy. Another area of focus is the development of this compound for the treatment of autoimmune and inflammatory diseases, where BTK plays a critical role in the pathogenesis of these diseases. Additionally, there is a need for further studies to evaluate the safety and efficacy of this compound in clinical trials.

Métodos De Síntesis

N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been synthesized through various methods, including a palladium-catalyzed Suzuki-Miyaura coupling reaction, a palladium-catalyzed direct arylation reaction, and a copper-catalyzed amidation reaction. The most commonly used method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromo-2-fluoroaniline with 2-(1-pyrrolidinylcarbonyl)phenylboronic acid in the presence of a palladium catalyst and a base.

Aplicaciones Científicas De Investigación

N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory diseases. In preclinical studies, this compound has shown promising results as a selective inhibitor of Bruton's tyrosine kinase (BTK), which plays a critical role in B-cell receptor signaling. This compound has been shown to inhibit BTK activity in B-cells and has demonstrated efficacy in various preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.

Propiedades

Fórmula molecular

C23H26N2O4

Peso molecular

394.5 g/mol

Nombre IUPAC

4-(oxolan-2-ylmethoxy)-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C23H26N2O4/c26-22(17-9-11-18(12-10-17)29-16-19-6-5-15-28-19)24-21-8-2-1-7-20(21)23(27)25-13-3-4-14-25/h1-2,7-12,19H,3-6,13-16H2,(H,24,26)

Clave InChI

MVWSXRRCTVTDJH-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OCC4CCCO4

SMILES canónico

C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OCC4CCCO4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.